molecular formula C14H16N2 B1423511 Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine CAS No. 1251061-01-4

Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine

Cat. No. B1423511
M. Wt: 212.29 g/mol
InChI Key: QMZDQXMZRTWWMX-UHFFFAOYSA-N
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Description

“Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine” is a chemical compound . It is also known as “(1S)-N-methyl-1-(4-pyridinyl)ethanamine” and has the InChI code "1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1" .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study discussed the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, one study presented the crystal structure of the freebase Imatinib, which precipitated from a 1:10 mixture with arginine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . A base-promoted reaction of 1-arylethylamines with ynones gives polysubstituted pyridines via direct β-C(sp3)-H functionalization of enaminones under metal-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the calculation results of one study revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Scientific Research Applications

    • Application : Imatinib, a therapeutic agent used to treat leukemia, has a structure similar to the compound you mentioned . It specifically inhibits the activity of tyrosine kinases .
    • Method : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
    • Results : Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
    • Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .
    • Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
    • Application : A compound similar to the one you mentioned has been shown to exhibit biological activity against certain types of cancer cells.
    • Application : Imidazole-containing compounds, which share some structural similarities with the compound you mentioned, have a broad range of chemical and biological properties .
    • Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • Application : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities .
    • Method : Indole derivatives have been synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Application : A compound similar to the one you mentioned has been shown to exhibit biological activity against certain types of cancer cells .
    • Application : Triazole compounds, which share some structural similarities with the compound you mentioned, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
    • Method : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
    • Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .
    • Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
    • Application : A compound similar to the one you mentioned has been shown to exhibit biological activity against certain types of cancer cells .
    • Application : Trans-Metanicotine, a subtype (α4ß2)-selective ligand for neuronal nicotinic acetylcholine receptor, is under clinical phase for Alzheimer’s .

Safety And Hazards

The safety and hazards of similar compounds have been evaluated . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are nontoxic to human cells .

Future Directions

The future directions of research involving similar compounds have been suggested . For example, one study illustrated the potential use of these materials in non-linear optics . Another study revealed the suitability of the derivatized conjugates for further development .

properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZDQXMZRTWWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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